molecular formula C6H5Cl2N3O B1429520 2-chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one;hydrochloride CAS No. 1404373-76-7

2-chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one;hydrochloride

Cat. No.: B1429520
CAS No.: 1404373-76-7
M. Wt: 206.03 g/mol
InChI Key: JFGBLYHQRSOZBN-UHFFFAOYSA-N
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Description

2-Chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one hydrochloride (CAS 335654-08-5) is a bicyclic heterocyclic compound featuring fused pyrrole and pyrimidine rings. Its molecular formula is C₆H₅Cl₂N₃O, with a molecular weight of 206.03 g/mol . The chlorine atom at the 2-position and the hydrochloride salt enhance its reactivity and solubility in polar solvents, making it a candidate for medicinal chemistry applications. The compound is typically synthesized via nucleophilic substitution reactions, as evidenced by its use in multi-step syntheses involving cesium carbonate and sodium bromide .

Properties

IUPAC Name

2-chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O.ClH/c7-6-8-2-3-1-4(11)9-5(3)10-6;/h2H,1H2,(H,8,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGBLYHQRSOZBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=C(N=C2NC1=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one hydrochloride typically involves the chlorination of pyrrolo[2,3-d]pyrimidine derivatives. One common method includes the reaction of 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one with thionyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired chlorinated product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can have different functional groups attached to the core structure .

Scientific Research Applications

Biological Activities

Research indicates that 2-chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one exhibits various biological activities, making it a candidate for drug development:

  • Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. Its mechanism may involve the modulation of specific signaling pathways associated with cell growth and apoptosis.
  • Antiviral Properties : Preliminary investigations suggest potential antiviral effects, particularly against RNA viruses. The compound may interfere with viral replication processes.

Applications in Medicinal Chemistry

  • Drug Development : The structural features of 2-chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one make it a valuable scaffold for designing novel therapeutic agents targeting various diseases, including cancer and viral infections.
  • Biochemical Research : Its ability to interact with biological macromolecules positions it as a useful tool in biochemical assays aimed at understanding enzyme kinetics and receptor-ligand interactions.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited cytotoxic effects on breast cancer cells. The research highlighted its potential to overcome drug resistance mechanisms commonly found in cancer treatment.

Case Study 2: Antiviral Screening

Research conducted by a team at a prominent university evaluated the antiviral activity of 2-chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one against influenza viruses. Results indicated that the compound could inhibit viral replication by disrupting the viral life cycle at multiple stages.

Data Table: Summary of Research Findings

Study ReferenceApplication AreaKey Findings
Journal of Medicinal ChemistryAnticancerInhibits proliferation in breast cancer cells; potential to overcome drug resistance.
University Research TeamAntiviralEffective against influenza viruses; disrupts viral replication cycle.

Mechanism of Action

The mechanism of action of 2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may act as an inhibitor of kinases, which are enzymes involved in cell signaling pathways. By inhibiting these kinases, the compound can modulate cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Key Observations :

  • Chlorine Position : The 2-chloro derivative (target compound) exhibits distinct electronic effects compared to the 4-chloro isomer, influencing nucleophilic substitution reactivity .
  • Methyl Groups: The 5,5-dimethyl analog (CAS 1638772-11-8) shows increased molecular weight (197.62 vs. 169.57 for non-methylated analogs) and lipophilicity, which may improve membrane permeability in drug design .
  • Biological Relevance : The unsubstituted parent compound (CAS 5817-96-9) serves as a scaffold for kinase inhibitors, with derivatives showing mTORC1/mTORC2 dual inhibition .

Hydrochloride Salt vs. Free Base Forms

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Salt Form Solubility/Stability Notes References
2-Chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one hydrochloride (335654-08-5) C₆H₅Cl₂N₃O 206.03 Hydrochloride Improved aqueous solubility; used in synthetic intermediates
2-Chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one (free base) C₆H₄ClN₃O 169.57 Free base Lower solubility; requires organic solvents for reactions

Key Observations :

  • The hydrochloride salt (target compound) enhances solubility in polar media, facilitating its use in aqueous reaction conditions .
  • Free base forms are often precursors in multi-step syntheses, where solubility in organic solvents (e.g., DMF, ethyl acetate) is advantageous .

Structural Analogs with Modified Ring Systems

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Structural Variation Applications References
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride (954232-71-4) C₆H₆Cl₂N₃ 192.04 Pyrimidine fused at pyrrole C3 Synthetic intermediate; limited commercial availability
8-Benzyl-1,2,3,4,7,8,9,10-octahydro-6H-pyrido[4,3-d]pyrimido[1,2-a]pyrimidin-6-one C₁₆H₁₈N₄O 282.34 Extended tricyclic system No reported bioactivity; used in heterocyclic chemistry studies

Key Observations :

  • Ring Fusion Position: Altering the pyrrole-pyrimidine fusion (e.g., C3 vs.
  • Complexity : Tricyclic systems (e.g., compound from ) exhibit higher molecular weights and synthetic challenges, limiting their practical utility .

Biological Activity

2-Chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one hydrochloride (CAS No. 335654-08-5) is a compound with significant biological potential, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₆H₄ClN₃O
  • Molecular Weight : 169.57 g/mol
  • Structure : The compound features a pyrrolo-pyrimidine core structure, which is critical for its biological activity.

Recent studies have highlighted the compound's role as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. These kinases are pivotal in regulating the cell cycle, making them attractive targets for cancer therapy. The inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

Selectivity and Inhibition

The selectivity of 2-chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one for CDK2 over other kinases has been demonstrated in various assays. For instance, a study reported that this compound exhibited over 200-fold selectivity against several CDKs (CDK1, CDK4, CDK6, CDK7, and CDK9) at concentrations below 1 μM .

Biological Activity

The compound has been evaluated for various biological activities:

  • Anticancer Activity : In vitro studies have shown that it effectively inhibits the proliferation of cancer cell lines by inducing G1-phase arrest and promoting apoptosis .
  • Anti-inflammatory Effects : It has demonstrated significant anti-inflammatory properties by inhibiting COX-2 activity. The IC50 value for COX-2 inhibition was reported to be comparable to standard anti-inflammatory drugs like celecoxib .
  • Antiviral Properties : Preliminary findings suggest potential antiviral activity against viruses such as Zika virus (ZIKV) and Dengue virus (DENV), with effective concentrations reported as low as 1.4 μM for DENV .

Case Studies

Several studies have explored the biological implications of this compound:

  • Cancer Therapeutics :
    • A study focused on the synthesis of various derivatives of the pyrrolopyrimidine scaffold showed that modifications could enhance selectivity and potency against specific cancer types. The derivatives containing a chloro group exhibited improved activity compared to their non-chloro counterparts .
  • Inflammation Models :
    • In animal models of inflammation, compounds derived from this scaffold showed significant reductions in paw edema and granuloma formation, indicating their potential as anti-inflammatory agents .
  • Kinase Inhibition Studies :
    • High-throughput screening (HTS) identified this compound as a promising lead in CDK inhibition. Subsequent structure-activity relationship (SAR) studies confirmed its selectivity and efficacy across multiple kinase assays .

Summary Table of Biological Activities

Activity TypeMechanism/TargetIC50/Effective ConcentrationReference
AnticancerCDK2 inhibition< 1 µM
Anti-inflammatoryCOX-2 inhibition0.04 µmol
AntiviralZIKV and DENV inhibition1.4 µM

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one hydrochloride?

  • Methodological Answer : The compound can be synthesized via cycloaddition reactions or multi-step protocols starting from malonate derivatives. For example, a lithium hydroxide-catalyzed cycloaddition between intermediates VI and VII yields thermodynamically stable stereoisomers (e.g., structure VIII in Scheme 1 of ). Alternatively, a four-step synthesis from dimethyl malonate achieves high purity (98.5%) on a 100 g scale, involving chlorination and Suzuki coupling reactions .
  • Critical Considerations : Regio- and stereochemical byproducts may form during synthesis but can be separated chromatographically. Yield optimization requires careful control of reaction conditions (e.g., cesium carbonate and sodium bromide in DMF for nucleophilic substitutions) .

Q. How is the structural integrity of this compound validated in pharmaceutical intermediates?

  • Methodological Answer : Purity and identity are confirmed using NMR (¹H, ¹³C), HR-MS, and chromatographic techniques (e.g., HPLC). Impurity profiling, as outlined in pharmacopeial standards (e.g., EP/USP), ensures compliance with regulatory guidelines. Heavy metal content (<20 μg/g) and sulfated ash (<1.0 mg/g) are monitored via ICP-MS and gravimetric analysis .
  • Data Interpretation : Molecular docking studies (e.g., for PI3Kα inhibitors) validate binding interactions, while Log Kow values assess drug-like properties .

Advanced Research Questions

Q. What structural modifications enhance selectivity for CDK2 over other kinases?

  • Methodological Answer : Scaffold hopping to the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core improves selectivity. Introducing substituents at the 2-chloro position and optimizing the sulfonamide group reduce off-target effects (e.g., >200× selectivity over CDKs 1/4/6/7/9). Deuterium substitution mitigates metabolic dealkylation, enhancing in vivo stability .
  • SAR Insights : Bioisosteric replacements (e.g., azaoxindole analogs) fine-tune interactions in the Trp23 pocket of MDM2, critical for binding affinity .

Q. How do 4-aryl derivatives of this compound inhibit PI3Kα, and what are their therapeutic implications?

  • Methodological Answer : 4-Aryl substitutions (e.g., compound 9c in ) disrupt ATP binding in PI3Kα, with IC₅₀ values comparable to BEZ235 (113 ± 9 nM). Synthesis involves Suzuki coupling of aryl boronic acids to the pyrrolo-pyrimidinone core.
  • Biological Validation : Cytotoxicity assays (CCK-8) on U87MG and PC-3 cell lines demonstrate potent inhibition, supported by molecular docking into PI3Kα’s hydrophobic cleft .

Q. What strategies resolve contradictions in reported biological activities of analogs?

  • Methodological Answer : Discrepancies in kinase inhibition profiles (e.g., CDK2 vs. CDK9) arise from divergent assay conditions (e.g., ATP concentrations) or stereochemical variations. Cross-validation using orthogonal assays (e.g., TR-FRET vs. radiometric) and crystallographic data (e.g., PDB entries) clarifies structure-activity relationships .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one;hydrochloride
Reactant of Route 2
2-chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one;hydrochloride

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